REACTION_CXSMILES
|
[OH-:1].[Na+].[CH2:3]1[CH:7]2[C@H:8]3[C:13](=[O:14])[O:12][C:10](=[O:11])[C@H:9]3[CH:4]1[CH:5]=[CH:6]2.O1CCCC1.[Br:20]Br>O>[Br:20][CH:6]1[CH:5]2[CH:4]3[CH:9]([CH:8]([C:13]([OH:12])=[O:14])[CH:7]1[CH2:3]3)[C:10](=[O:11])[O:1]2 |f:0.1|
|
Name
|
one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
cis-endo-5-norbornene-2,3-dicarboxylic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C2C=CC1[C@@H]3[C@H]2C(=O)OC3=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
while stirring in a 45° C. water bath for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The flask was heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
TEMPERATURE
|
Details
|
then cooled in an ice bath to 5° C
|
Type
|
ADDITION
|
Details
|
(2.55 g) was added dropwise to the flask
|
Type
|
STIRRING
|
Details
|
After stirring for 14 hours at room temperature
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
extract the product in ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry with magnesium sulfate
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1C2CC3C(C(OC13)=O)C2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |